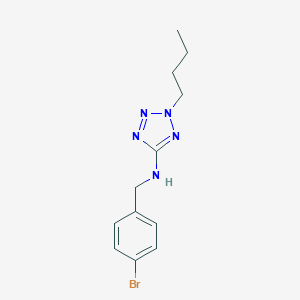
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic aldehydes with malononitrile and barbituric acid derivatives under reflux conditions . The reaction is often catalyzed by bases or acids, and the use of solvents such as ethanol or water-ethanol mixtures is common.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and greener solvents to minimize waste and improve yield .
化学反应分析
Types of Reactions
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Halogen atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
作用机制
The mechanism of action of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and compounds with similar functional groups, such as:
- 7-amino-5-(4-chlorophenyl)-6-cyano-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide .
- Flavones and related compounds like flavonols and aurones .
Uniqueness
The uniqueness of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry .
属性
分子式 |
C19H15Cl2N5 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC 名称 |
7-amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile |
InChI |
InChI=1S/C19H15Cl2N5/c1-26-6-5-11-14(8-26)13(7-22)18(25)19(9-23,10-24)16(11)12-3-2-4-15(20)17(12)21/h2-4,8,11,16H,5-6,25H2,1H3 |
InChI 键 |
RHHRZOYFRPZABQ-UHFFFAOYSA-N |
SMILES |
CN1CCC2C(C(C(=C(C2=C1)C#N)N)(C#N)C#N)C3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
CN1CCC2C(C(C(=C(C2=C1)C#N)N)(C#N)C#N)C3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B276642.png)
![4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)

![N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
